

Introduction to Tenalisib and Its Mechanism of Action

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Compound Focus: Tenalisib

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Tenalisib (RP6530) is a novel, orally available, and highly selective dual phosphoinositide 3-kinase (PI3K) δ/γ inhibitor with promising therapeutic application in relapsed/refractory T-cell lymphomas (TCL), including cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL) [1]. The PI3K pathway is a crucial cellular signaling node that regulates oncogenic processes such as cell proliferation, survival, and migration [1]. The δ and γ isoforms of PI3K are predominantly expressed in hematopoietic cells, making them attractive targets for lymphoma therapy [1]. **Tenalisib** exhibits nanomolar inhibitory potency against both PI3K δ (IC_{50} = 24.5 nM) and PI3K γ (IC_{50} = 33.2 nM), with selectivity over α and β isoforms exceeding 300-fold and 100-fold, respectively [2].

Beyond its primary PI3K δ/γ inhibition, **tenalisib**'s metabolite, IN0385, acts as an inhibitor of salt-inducible kinase 3 (SIK3), potentially contributing to its overall anti-tumor activity through modulation of additional signaling pathways involved in tumorigenesis [3]. Preclinical studies have demonstrated that **tenalisib** induces apoptotic and anti-proliferative activity in patient-derived primary T-cell lymphoma lines and shows efficacy in mouse T-cell leukemia xenograft models [1]. The strategic combination of **tenalisib** with histone deacetylase (HDAC) inhibitors like romidepsin has shown synergistic anti-tumor potential in vitro, providing the rationale for clinical combination studies in TCL [3].

Clinical Efficacy Data

Monotherapy Activity

The initial phase I/Ib study (NCT02567656) evaluated **tenalisib** as a single agent in patients with relapsed/refractory T-cell lymphoma. In this study, patients received **tenalisib** orally in 28-day cycles at doses ranging from 200 to 800 mg twice daily [1].

Table 1: Efficacy of Tenalisib Monotherapy in Relapsed/Refractory T-Cell Lymphoma

Parameter	Results (N=35 evaluable patients)
Overall Response Rate (ORR)	45.7%
Complete Response (CR)	3 patients (8.6%)
Partial Response (PR)	13 patients (37.1%)
Median Duration of Response (DOR)	4.9 months
Responding Tumors	Marked downregulation of CD30, IL-31, and IL-32 α

The study established 800 mg twice daily in a fasting state as the maximum tolerated dose (MTD), with two dose-limiting toxicities occurring in the 800 mg fed cohort [1]. Pharmacokinetic analysis revealed rapid absorption with a median half-life of 2.28 hours, supporting the twice-daily dosing regimen [1].

Combination Therapy with Romidepsin

Based on the monotherapy activity and preclinical synergy, a phase I/II study (NCT03770000) evaluated **tenalisib** in combination with romidepsin in patients with relapsed/refractory TCL [3]. This multicenter trial enrolled patients who had received more than one prior therapy, with 64% being refractory to their last treatment line [4]. The median number of prior therapies was three, and most patients (67%) had stage III/IV disease at enrollment [4].

Table 2: Efficacy of Tenalisib and Romidepsin Combination in Relapsed/Refractory T-Cell Lymphoma

Parameter	Overall (N=27)	PTCL (n=12)	CTCL (n=15)
Overall Response Rate (ORR)	63.0%	75.0%	53.3%

Parameter	Overall (N=27)	PTCL (n=12)	CTCL (n=15)
Complete Response (CR)	25.9% (7 patients)	50.0% (6 patients)	6.7% (1 patient)
Partial Response (PR)	37.0% (10 patients)	25.0% (3 patients)	46.7% (7 patients)
Median Duration of Response (DOR)	5.03 months	5.03 months	3.8 months

The dose escalation phase of the study identified no dose-limiting toxicities, leading to the recommendation of **tenalisib** 800 mg twice daily orally with romidepsin 14 mg/m² intravenous as the recommended Phase II dose (RP2D) [3] [4]. Notably, three of the six PTCL patients who achieved CR were successfully bridged to transplant [4]. A published case report further reinforces the potential of this combination, describing a patient with relapsed/refractory Sézary Syndrome who achieved complete remission with the **tenalisib**-romidepsin combination and maintained long-duration CR with **tenalisib** monotherapy maintenance [5].

Detailed Experimental Protocols

Clinical Dosing and Administration Protocol

Study Design: The **tenalisib** and romidepsin combination was evaluated in an open-label, non-randomized, multicenter phase I/II study (NCT03770000) [3]. The protocol included:

- **Phase I (Dose Escalation):** A 3+3 design to determine the maximum tolerated dose (MTD) and/or recommended Phase II dose (RP2D) [3].
- **Phase II (Dose Expansion):** Expansion cohorts to assess safety and anti-tumor activity at the MTD/RP2D, with separate enrollment for PTCL and CTCL patients [3].

Dosing Regimen:

- **Tenalisib:** Administered orally twice daily (BID), 1 hour before meals, continuously through 28-day cycles [3].
- **Romidepsin:** Administered intravenously over 4 hours on Days 1, 8, and 15 of each 28-day cycle [3].

Dose Escalation Scheme:

- **Cohort 1: Tenalisib** 400 mg BID + Romidepsin 12 mg/m²

- **Cohort 2: Tenalisib** 600 mg BID + Romidepsin 12 mg/m²
- **Cohort 3: Tenalisib** 800 mg BID + Romidepsin 14 mg/m² [3]

Treatment Duration: Treatment continued until disease progression, unacceptable toxicity, or discontinuation from the study. Patients who completed two years of treatment in the monotherapy study or benefitted from the combination treatment could be moved to a compassionate use protocol [1] [4].

Response Assessment Protocol

Disease Evaluation:

- **PTCL Patients:** Response was evaluated according to the Lugano Classification [3].
- **CTCL Patients:** Response was assessed using the global response score [3].

Assessment Schedule: Tumor assessments were conducted at baseline and at regular intervals during treatment. For efficacy analysis, the modified intent-to-treat (mITT) population was used, comprising patients who received at least one dose of the study drug and provided at least one post-baseline efficacy assessment [3] [4].

Pharmacokinetic Assessment Protocol

Sample Collection: In the dose escalation phase, complete PK assessments were performed on Day 1 of Cycles 1 and 2, with pre-dose samples collected at additional time points (Day 8 and Day 15 of Cycles 1 and 2, Day 1 and Day 15 of Cycles 3 and 4, and pre-dose on Cycle 5 and beyond) [1]. In the expansion phase, samples were collected pre-dose on Day 1 from Cycle 1 to Cycle 8 [1].

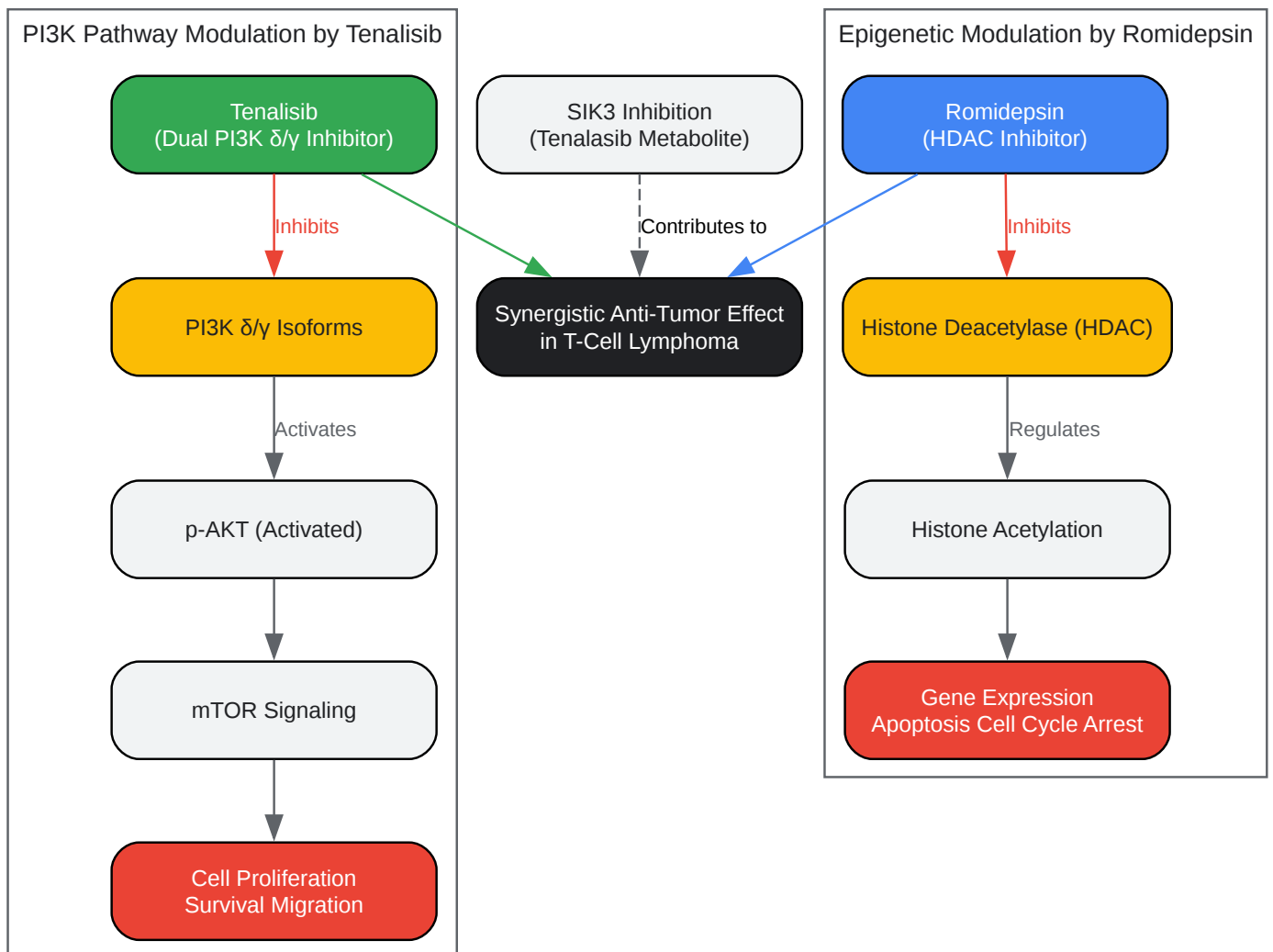
PK Parameters: The key pharmacokinetic parameters assessed included:

- Maximum plasma concentration (C_{max})
- Time to maximum plasma concentration (T_{max})
- Area under the plasma concentration-time curve (AUC)
- Elimination half-life (T_{1/2}) [1]

Drug-Drug Interaction: Extensive PK assessments were planned to rule out any interactions between **tenalisib** and romidepsin, given their overlapping metabolic pathways [3]. The study concluded that co-administration did not significantly alter the pharmacokinetics of either agent [4].

Signaling Pathways and Mechanism of Action

The therapeutic effect of **tenalisib**, particularly in combination with romidepsin, arises from the synergistic interaction of two distinct but complementary mechanisms of action. The following diagram illustrates the key signaling pathways involved and their modulation by this combination therapy.



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The diagram above illustrates the dual mechanisms of **tenalisib** and romidepsin. **Tenalisib** primarily inhibits PI3K δ/γ isoforms, downstream AKT phosphorylation, and mTOR signaling, ultimately disrupting processes essential for cancer cell survival and proliferation [1] [2]. Additionally, its metabolite inhibits SIK3, which

may contribute to its overall anti-tumor effect [3]. Romidepsin, as an HDAC inhibitor, modulates epigenetic regulation by increasing histone acetylation, leading to altered gene expression, induction of apoptosis, and cell cycle arrest [3]. Preclinical in vitro studies in T-cell lymphoma lines suggest that concurrently targeting these complementary pathways produces synergistic anti-tumor activity [3].

Safety and Tolerability Profile

Monotherapy Safety

In the phase I/Ib monotherapy study, **tenalisib** demonstrated an acceptable safety profile [1]. The most frequently reported treatment-emergent adverse events (TEAEs) were fatigue (45%) and transaminase elevations (33%) [1]. The most common Grade ≥ 3 TEAE was transaminase elevation (21%) [1]. Two dose-limiting toxicities occurred in the 800 mg fed cohort, leading to the establishment of 800 mg twice daily in a fasting state as the maximum tolerated dose [1].

Combination Therapy Safety

The combination of **tenalisib** with romidepsin demonstrated a manageable safety profile with no unexpected toxicities [3] [4]. The most frequent treatment-emergent adverse events of any grade reported in >15% of patients were nausea, thrombocytopenia, increased aspartate aminotransferase, increased alanine aminotransferase, decreased appetite, neutropenia, vomiting, fatigue, anemia, dysgeusia, weight loss, diarrhea, and hypokalemia [3].

Table 3: Safety Profile of Tenalisib and Romidepsin Combination

Adverse Event	All Grades	Grade ≥ 3
Nausea	73%	0%
Thrombocytopenia	57%	21%
Fatigue	54%	6%

Adverse Event	All Grades	Grade ≥ 3
AST Elevation	33%	6%
ALT Elevation	27%	18%
Neutropenia	27%	15%
Vomiting	27%	0%
Decreased Appetite	27%	0%
Anemia	24%	12%
Dysgeusia	21%	0%
Weight Loss	18%	0%
Diarrhea	15%	0%
Hypokalemia	15%	3%

Twenty-three patients (69.7%) experienced related grade ≥ 3 treatment-emergent adverse events [3]. Among CTCL patients, five treatment-related TEAEs led to drug discontinuation: sepsis, ALT elevation, GGT elevation, rash, and dysgeusia [4]. No PTCL patients discontinued the study drug due to related TEAEs [4]. Incidences of TEAEs leading to drug interruption (72%) and dose reduction (45%) were similar between PTCL and CTCL groups [4].

Discussion and Future Directions

Tenalisib has emerged as a promising therapeutic agent for relapsed/refractory T-cell lymphomas, both as a monotherapy and in combination with romidepsin. The clinical data demonstrate consistent anti-tumor activity across CTCL and PTCL subtypes, with a manageable safety profile. The overall response rate of 45.7% with monotherapy and 63.0% with combination therapy compares favorably with existing approved agents for TCL, particularly considering the heavily pretreated patient population in these studies [1] [3].

The combination of **tenalisib** with romidepsin represents a rational therapeutic approach based on strong preclinical synergy and non-overlapping toxicity profiles. The observed downregulation of CD30, IL-31, and IL-32 α in responding tumors provides insight into potential biomarkers of response that warrant further investigation [1]. The ability to bridge responding patients to transplant in the combination study is particularly noteworthy, as this can potentially offer curative intent for some patients with relapsed/refractory disease [4].

Future development should focus on optimizing patient selection through biomarker identification, exploring sequencing strategies with other approved agents, and investigating **tenalisib** in earlier lines of therapy. The ongoing phase I/II combination study with romidepsin continues to generate valuable data, and further development of this combination in PTCL patients is being planned based on these encouraging results [1] [4].

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